molecular formula C22H21F3N2O4S B1671244 Esaxerenone CAS No. 1632006-28-0

Esaxerenone

Cat. No. B1671244
M. Wt: 466.5 g/mol
InChI Key: NOSNHVJANRODGR-UHFFFAOYSA-N
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Description

Esaxerenone is a selective, nonsteroidal, high-affinity mineralocorticoid receptor antagonist . It was recently approved in Japan for the treatment of hypertension . It has high oral bioavailability, a large volume of distribution, and is primarily metabolized in the liver and excreted in bile .


Synthesis Analysis

Esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . After metabolism, it is excreted mostly in feces .


Molecular Structure Analysis

Esaxerenone has a molecular formula of C22H21F3N2O4S and an average mass of 466.473 Da .


Chemical Reactions Analysis

Esaxerenone is metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . Oxidation contributes approximately 30% to its clearance, as indicated by the excretion ratio of oxidized metabolites into urine and feces .


Physical And Chemical Properties Analysis

Esaxerenone is a solid compound with a solubility of 93 mg/mL in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 581.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Application in Diabetic Cardiomyopathy

  • Scientific Field : Endocrinology and Metabolism Research .
  • Summary of the Application : Esaxerenone, a selective non-steroidal mineralocorticoid receptor antagonist, has shown potential in reducing the incidence of cardiovascular and renal events in individuals with chronic kidney and diabetes disease . It has been studied for its protective effects against Diabetic Cardiomyopathy (DCM), a unique form of cardiomyopathy that develops as a consequence of diabetes .
  • Methods of Application : The DCM model was induced in mice by administering streptozotocin (55 mg/kg per day) for five consecutive days. After being fed a normal diet for 16 weeks, echocardiography was performed to confirm the successful establishment of the DCM model. Subsequent sequencing and gene expression analysis revealed significant differences in gene expression in the DCM group .
  • Results : Compared to the control, the diabetic group exhibited impaired cardiac function and myocardial fibrosis. There was a total of 36 common targets, with 5 key targets. Enrichment analysis revealed that the chemokine and PI3K-Akt signaling pathway was considered a crucial pathway .

Application in Hypertension

  • Scientific Field : Pharmacokinetics and Pharmacodynamics .
  • Summary of the Application : Esaxerenone is a selective, nonsteroidal, high-affinity mineralocorticoid receptor antagonist recently approved in Japan for the treatment of hypertension . It has high oral bioavailability, a large volume of distribution, and is primarily metabolized in the liver and excreted in bile .
  • Methods of Application : Esaxerenone is administered once daily and in low absolute doses due to its relatively long half-life and high affinity for the mineralocorticoid receptor .
  • Results : Esaxerenone is an efficient antihypertensive, whether given alone or as add-on therapy. The antihypertensive effect is accompanied by renoprotective action, which is being further investigated in current clinical trials .

Future Directions

Esaxerenone has shown promise in treating hypertension and cardiovascular-kidney comorbidity . Its antihypertensive effect is accompanied by renoprotective action, which is being further investigated in current clinical trials . The potential for clinically significant drug–drug interactions with inducers/inhibitors of CYP3A4 and CYP3A5 is not high, but caution and more stringent monitoring of potassium levels is advised when such drugs are co-administered with esaxerenone .

properties

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNHVJANRODGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336896
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esaxerenone

CAS RN

1632006-28-0
Record name Esaxerenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaxerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAXERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium hydride (0.12 g, 3 mmol, 60% dispersion in mineral oil) was dissolved in N,N-dimethylformamide (1.5 mL), and 4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (0.47 g, 1.1 mmol) was added thereto, and then, the resulting mixture was stirred at room temperature for 30 minutes. Then, 1,3,2-dioxathiolane-2,2-dioxide (0.14 g, 1.2 mmol) was added thereto, and the resulting mixture was stirred at room temperature. After 1 hour, sodium hydride (40 mg, 1.0 mmol, oily, 60%) was added thereto again, and the resulting mixture was stirred for 30 minutes. Then, 1,3,2-dioxathiolane-2,2-dioxide (12 mg, 0.11 mmol) was added thereto, and the resulting mixture was stirred at room temperature for 1 hour. After the mixture was concentrated under reduced pressure, methanol (5 mL) was added to the residue and insoluble substances were removed by filtration, and the filtrate was concentrated again. To the residue, tetrahydrofuran (2 mL) and 6 M hydrochloric acid (2 mL) were added, and the resulting mixture was stirred at 60° C. for 16 hours. The reaction was cooled to room temperature, and then dissolved in ethyl acetate, and washed with water and saturated saline. The organic layer was dried over anhydrous sodium sulfate and filtered. Then, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate), whereby the objective compound (0.25 g, 48%) was obtained.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
12 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
896
Citations
S Ito, H Itoh, H Rakugi, Y Okuda… - Journal of human …, 2019 - nature.com
… proportion with esaxerenone dose but were stable from week 2 until week 12. Plasma esaxerenone concentration increased in proportion with the dose. In conclusion, esaxerenone is …
Number of citations: 44 www.nature.com
S Duggan - Drugs, 2019 - Springer
… in the development of esaxerenone leading to this first global … Esaxerenone is thought to exert an antihypertensive effect by blocking mineralocorticoid receptor activation. Esaxerenone …
Number of citations: 58 idp.springer.com
N Wan, A Rahman, A Nishiyama - Journal of Human Hypertension, 2021 - nature.com
… esaxerenone is an effective and well-tolerated MRB in Japanese hypertensive patients, esaxerenone … Thus, esaxerenone is a promising treatment option for patients with hypertension. …
Number of citations: 44 idp.nature.com
S Ito, H Itoh, H Rakugi, Y Okuda, S Iijima - Hypertension Research, 2021 - nature.com
… We investigated the efficacy and safety of esaxerenone, a … to investigate esaxerenone monotherapy and add-on therapy to renin–angiotensin system inhibitor treatment. Esaxerenone …
Number of citations: 36 www.nature.com
S Ito, N Kashihara, K Shikata, M Nangaku… - Clinical journal of the …, 2020 - ncbi.nlm.nih.gov
… was significantly higher with esaxerenone versus placebo (− 58… There was a significant improvement with esaxerenone … two consecutive measurements in the esaxerenone group (20 [9…
Number of citations: 119 www.ncbi.nlm.nih.gov
T Naruke, K Maemura, T Oki, M Yazaki, T Fujita… - Hypertension …, 2021 - nature.com
Conventional mineralocorticoid receptor antagonists (MRAs) have limited usefulness in patients with hypertension (HT) and concomitant heart failure (HF) because of adverse effects, …
Number of citations: 7 idp.nature.com
H Rakugi, S Yamakawa, K Sugimoto - Hypertension Research, 2021 - nature.com
… receptor (MR) blocker esaxerenone has demonstrated good … in regard to the newer agent esaxerenone. In this article, we … currently available data for esaxerenone and hyperkalemia. …
Number of citations: 20 www.nature.com
S Ito, K Shikata, M Nangaku, Y Okuda… - Clinical journal of the …, 2019 - ncbi.nlm.nih.gov
… We compared each esaxerenone dosage group with the placebo group and calculated the … initially made between the high-dose esaxerenone groups and the placebo group with two-…
Number of citations: 95 www.ncbi.nlm.nih.gov
S Ito, H Itoh, H Rakugi, Y Okuda, M Yoshimura… - …, 2020 - Am Heart Assoc
… This study was designed to determine the noninferiority of esaxerenone 2.5 mg/day versus … effects of esaxerenone 5 mg/day were superior to those of esaxerenone 2.5 mg/day. The 12-…
Number of citations: 104 www.ahajournals.org
M Kato, H Furuie, T Shimizu, A Miyazaki… - British Journal of …, 2018 - Wiley Online Library
… Exposure levels in healthy adults receiving esaxerenone were generally dose‐proportional. … the pharmacological activity of esaxerenone. No important safety concerns were identified. …
Number of citations: 45 bpspubs.onlinelibrary.wiley.com

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